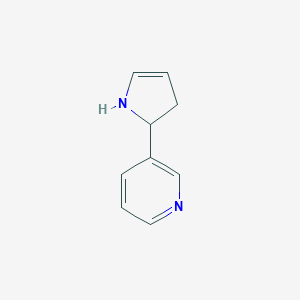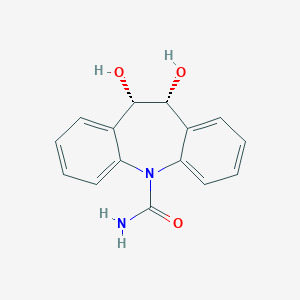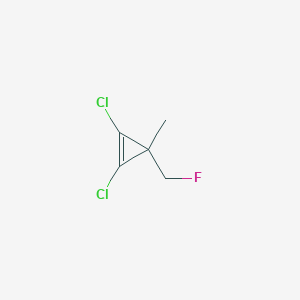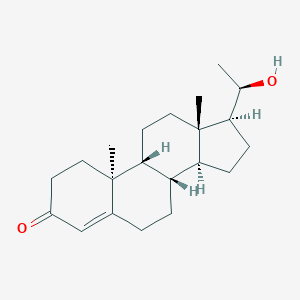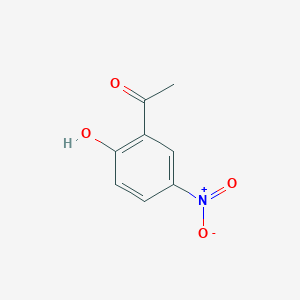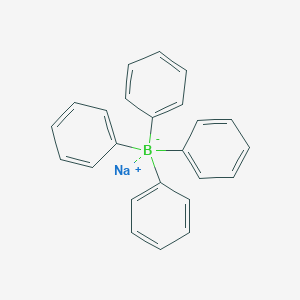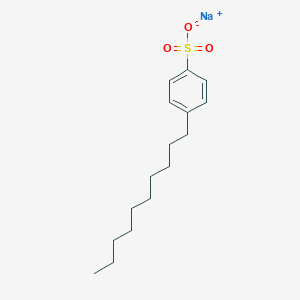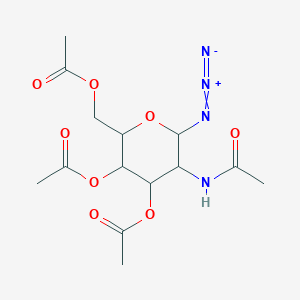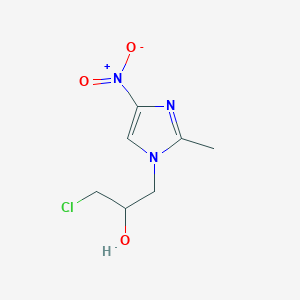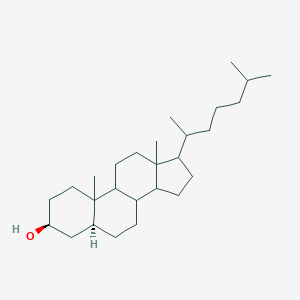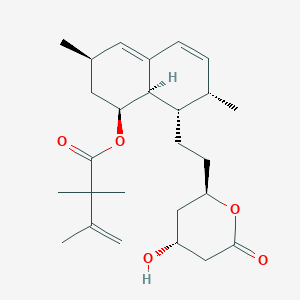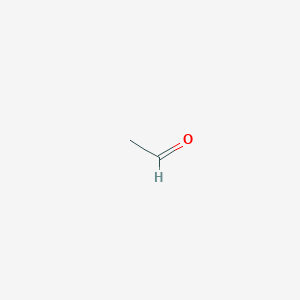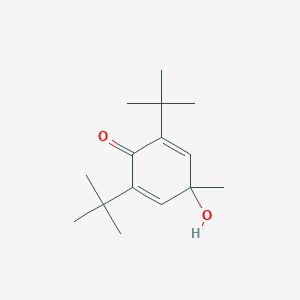
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
概述
描述
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE is an organic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.3499 g/mol . It is a metabolite of butylated hydroxytoluene (BHT), which is widely used as an antioxidant . This compound is known for its stability and effectiveness in preventing oxidation, making it valuable in various industrial applications .
作用机制
Target of Action
It is known that bht-oh is a derivative of phenol and is used for its antioxidant properties . Antioxidants like BHT-OH typically target reactive oxygen species (ROS) in biological systems, neutralizing them to prevent oxidative damage to cells.
Mode of Action
BHT-OH, like many antioxidants, works by donating a hydrogen atom to free radicals. This action stabilizes the free radical and prevents it from causing oxidative damage to other molecules in the system . The mode of action of BHT-OH is similar to that of its parent compound, butylated hydroxytoluene (BHT), which is also an antioxidant .
Biochemical Pathways
By neutralizing ROS, BHT-OH can help maintain the balance of oxidative and reductive reactions in the cell, which is crucial for many cellular processes .
Pharmacokinetics
It is known that bht, the parent compound of bht-oh, is lipophilic and is mainly distributed in the liquid phase in the environment . This suggests that BHT-OH may have similar properties and could be distributed in lipid-rich areas of the body after absorption. More research is needed to fully understand the pharmacokinetics of BHT-OH.
Action Environment
The action of BHT-OH can be influenced by various environmental factors. For instance, the presence of other antioxidants can affect the efficacy of BHT-OH. Additionally, factors such as temperature and pH can influence the stability of BHT-OH . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of BHT-OH.
生化分析
Biochemical Properties
BHT-OH plays a significant role in biochemical reactions. It acts as an antioxidant, preventing undesirable oxidation reactions by acting as a free radical scavenger . It has been shown to interact with various enzymes and proteins, particularly those involved in redox reactions . The nature of these interactions often involves the donation of a hydrogen atom, inhibiting the oxidation process .
Cellular Effects
BHT-OH has various effects on cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause lung damage in mice , indicating its potential impact on cellular processes.
Molecular Mechanism
At the molecular level, BHT-OH exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to stimulate redox reactions, reducing the internal resistance of bioelectrochemical systems .
Temporal Effects in Laboratory Settings
Over time, the effects of BHT-OH can change. It has been shown to have a low melting point and a boiling point of 253 °C .
Dosage Effects in Animal Models
The effects of BHT-OH vary with different dosages in animal models. For instance, it has been shown to cause lung damage in mice . The LD50 is 9200 mg/kg, indicating a low toxicity .
Metabolic Pathways
BHT-OH is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The possible metabolic pathways of BHT were elucidated as the oxidation of the para-methyl, tert-butyl groups, and aromatic ring .
Transport and Distribution
BHT-OH is transported and distributed within cells and tissues. It is confirmed to be mainly distributed in the liquid phase in the environment . It could interact with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction conditions include:
Temperature: Typically conducted at elevated temperatures.
Catalyst: Strong acids like triflic acid or solid acids like zeolites.
Solvent: Often performed in an organic solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process .
化学反应分析
Types of Reactions
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and related compounds.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Butylated Hydroxytoluene (BHT): The parent compound from which 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE is derived.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness as an antioxidant compared to its parent compound, BHT . Its structural modifications provide better resistance to oxidative degradation, making it more suitable for various applications .
属性
IUPAC Name |
2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHJILNHNRDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146165 | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10396-80-2 | |
| Record name | 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK267MPS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0166723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BHT-OH and how is it formed?
A: 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, commonly known as BHT-OH, is a metabolite of the synthetic antioxidant butylated hydroxytoluene (BHT). BHT is commonly added to foods, cosmetics, and plastics to prevent oxidation and increase shelf life. In biological systems, BHT can be metabolized into several compounds, including BHT-OH. [, , , ]
Q2: Is BHT-OH more toxic than BHT?
A: Research suggests that BHT-OH may be more toxic than its parent compound, BHT. In mice, BHT-OH exhibited a lower LD50 value (a measure of acute toxicity) compared to BHT, indicating greater toxicity. [] Additionally, studies have shown that BHT-OH can be further metabolized into quinoid metabolites, which are known to be toxic. [, ]
Q3: How is BHT-OH metabolized?
A: BHT-OH can be further metabolized into other compounds, including the quinone methide (QM-OH). The formation of QM-OH from BHT is a two-step process: first, BHT is hydroxylated to form BHT-OH, and then BHT-OH is oxidized to form QM-OH. [] This metabolic pathway is particularly active in the liver microsomes of mice treated with phenobarbital, an inducer of cytochrome P450 enzymes. []
Q4: What is the significance of QM-OH formation from BHT-OH?
A: QM-OH, a metabolite formed from BHT-OH, is suggested to be involved in BHT-induced lung toxicity. Studies have shown that mice have a higher constitutive P450 activity for the formation of QM-OH from BHT in their lung microsomes compared to rats, supporting this hypothesis. []
Q5: How prevalent is BHT and its metabolites in humans?
A: Studies have detected BHT and several of its metabolites, including BHT-OH, in human serum samples. [] This suggests that humans are exposed to BHT and its metabolites through various sources, including diet and environmental exposure. Further research is needed to fully understand the implications of these findings for human health. []
Q6: What are the analytical methods used to detect and quantify BHT-OH?
A: BHT-OH and other BHT metabolites can be detected and quantified using analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS). [] This method allows for the separation and identification of different BHT metabolites based on their mass-to-charge ratios. [] Accurate quantification of these compounds is crucial for understanding their levels in various matrices and assessing potential human health risks.
Q7: Are there any known genetic factors influencing the metabolism and effects of BHT and its metabolites?
A: Yes, studies in mice have shown that susceptibility to lung tumors and the metabolism of BHT are influenced by genetic factors. The presence of specific genes, such as the pulmonary adenoma susceptibility (pas) genes, can influence the development of lung tumors, even without exposure to carcinogens. [] Additionally, genetic variations might determine the ability of an organism to hydroxylate BHT to form BHT-OH. [] These genetic factors contribute to the variability in BHT metabolism and its effects observed across different individuals and species.
Q8: What are the implications of BHT-OH formation for the use of BHT as a food additive?
A: The potential for BHT to be metabolized into BHT-OH and other metabolites with potential toxicity raises concerns about its use as a food additive. [] While BHT is considered safe at authorized levels, its ubiquitous presence in food and other products, combined with the controversial toxicological data on its metabolites, necessitates further research to evaluate its long-term effects on human health. [] Understanding the metabolic pathways and potential toxicity of BHT and its metabolites is crucial for making informed decisions about its continued use in consumer products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
